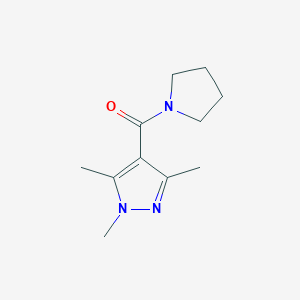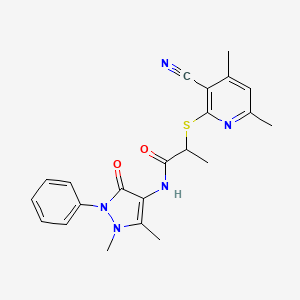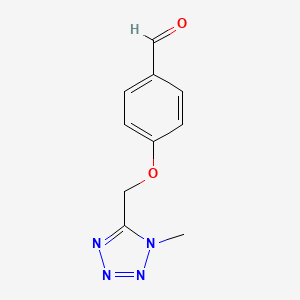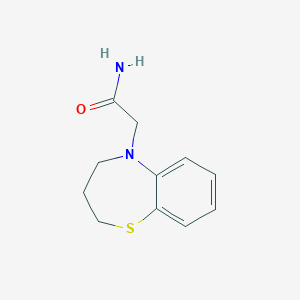
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as Pyrazolam, is a synthetic benzodiazepine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders.
Wirkmechanismus
The exact mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter GABA in the brain. GABA is a neurotransmitter that is responsible for regulating anxiety levels, and benzodiazepines like this compound enhance its activity, leading to a reduction in anxiety levels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, leading to a reduction in heart rate and blood pressure. This compound has also been found to increase the activity of the parasympathetic nervous system, leading to a decrease in anxiety levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its high potency, which allows for lower doses to be used in lab experiments. This can reduce the cost of experiments and minimize potential side effects. One limitation of this compound is its short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of research is the development of new derivatives that have improved therapeutic properties. Another area of research is the study of this compound's potential use in the treatment of other conditions such as muscle spasms and insomnia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Synthesemethoden
The synthesis of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole with pyrrolidine and chloroacetyl chloride. This reaction produces this compound as the final product.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have anxiolytic properties that are comparable to other benzodiazepines such as diazepam and alprazolam. This compound has also been found to have muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and other related conditions.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-10(9(2)13(3)12-8)11(15)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWBOZMXSWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)